molecular formula C25H23N3O4S B3577000 N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-quinolin-8-ylglycinamide

N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-quinolin-8-ylglycinamide

Cat. No.: B3577000
M. Wt: 461.5 g/mol
InChI Key: VNQISAFWGQFBHA-UHFFFAOYSA-N
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Description

N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-quinolin-8-ylglycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of methoxyphenyl, methylphenylsulfonyl, and quinolinyl groups attached to a glycinamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-quinolin-8-ylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with quinoline-8-carboxylic acid to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-quinolin-8-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The quinolinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide derivative.

Scientific Research Applications

N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-quinolin-8-ylglycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-quinolin-8-ylglycinamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-quinolin-8-ylglycinamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-18-8-14-22(15-9-18)33(30,31)28(20-10-12-21(32-2)13-11-20)17-24(29)27-23-7-3-5-19-6-4-16-26-25(19)23/h3-16H,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQISAFWGQFBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC3=C2N=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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